Naheedin

Description

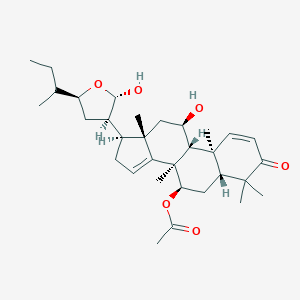

Structure

2D Structure

3D Structure

Properties

CAS No. |

106807-35-6 |

|---|---|

Molecular Formula |

C32H48O6 |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

[(5R,7R,8R,9R,10S,11R,13S,17S)-17-[(2S,3R,5S)-5-butan-2-yl-2-hydroxyoxolan-3-yl]-11-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |

InChI |

InChI=1S/C32H48O6/c1-9-17(2)22-14-19(28(36)38-22)20-10-11-23-31(20,7)16-21(34)27-30(6)13-12-25(35)29(4,5)24(30)15-26(32(23,27)8)37-18(3)33/h11-13,17,19-22,24,26-28,34,36H,9-10,14-16H2,1-8H3/t17?,19-,20+,21-,22+,24+,26-,27-,28+,30+,31+,32-/m1/s1 |

InChI Key |

WDFBTQUPHDHIQD-YUOXBHLDSA-N |

SMILES |

CCC(C)C1CC(C(O1)O)C2CC=C3C2(CC(C4C3(C(CC5C4(C=CC(=O)C5(C)C)C)OC(=O)C)C)O)C |

Isomeric SMILES |

CCC(C)[C@@H]1C[C@@H]([C@H](O1)O)[C@@H]2CC=C3[C@]2(C[C@H]([C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)OC(=O)C)C)O)C |

Canonical SMILES |

CCC(C)C1CC(C(O1)O)C2CC=C3C2(CC(C4C3(C(CC5C4(C=CC(=O)C5(C)C)C)OC(=O)C)C)O)C |

Synonyms |

20,22-dihydroazadirachtol azadirachtol, 20,22-dihydro- naheedin |

Origin of Product |

United States |

Phytochemical Isolation and Purification Methodologies

Natural Occurrence and Plant Part Specificity: Isolation from Azadirachta indica Fruits

Naheedin is identified as a protolimonoid found in Azadirachta indica (neem) tnsroindia.org.inwikidata.orgresearchgate.net. Specifically, it has been isolated from the fruits of the neem tree, alongside other compounds such as azadirachtol (B1262155) tnsroindia.org.inwikidata.orgplantaedb.comresearchgate.net. The neem tree is a rich source of diverse and complex compounds, particularly tetranortriterpenoids or limonoids, which are found in various parts of the plant, including leaves, flowers, fruits, seeds, and bark researchgate.net. The structures of new constituents from neem, including this compound, have been elucidated through chemical and spectral analyses, including 2D NMR studies tnsroindia.org.inwikidata.orgplantaedb.com.

Extraction Techniques from Complex Plant Matrices

The initial step in obtaining this compound involves extracting it from the complex matrix of Azadirachta indica fruits. Various methods are employed to efficiently separate the desired compounds from the plant material.

Solvent extraction is a widely utilized method for isolating phytochemicals from neem. The efficiency of extraction can be influenced by the polarity of the solvent, with more polar solvents generally leading to higher yields of certain compounds. For instance, ethanol (B145695) is a common solvent used for extracting compounds from various parts of the neem plant, including leaves and seeds. In some protocols, neem seeds are first defatted using a non-polar solvent like hexane, followed by extraction with a polar solvent such as 95% ethanol to obtain compounds like azadirachtin (B1665905). This sequential extraction helps in separating lipophilic components from more polar ones. Ethanolic extracts of Azadirachta indica have been reported to contain various bioactive compounds.

Advanced extraction techniques, such as Microwave-Assisted Extraction (MAE), offer advantages over conventional methods, including higher extraction rates, improved product quality at lower costs, reduced extraction time, and less solvent consumption. While specific details for this compound's MAE are not extensively documented, MAE has been successfully applied for the isolation of related limonoids from Azadirachta indica, such as nimbolide (B1678885) and azadirachtin. For example, optimal conditions for nimbolide extraction using MAE from neem leaves have been determined, involving a solid/liquid ratio of 1:16 g/mL, microwave power of 280 W, and an extraction time of 22 minutes, yielding a crude extract with a maximum content of nimbolide.

Table 1: Optimal Microwave-Assisted Extraction Conditions for Nimbolide (a related Limonoid)

| Parameter | Optimal Value | Source |

| Solid/Liquid Ratio | 1:16 g/mL | |

| Microwave Power | 280 W | |

| Extraction Time | 22 minutes |

Chromatographic Separation and Purification Strategies for Protolimonoids

Following extraction, crude plant extracts contain a mixture of compounds, necessitating purification steps to isolate this compound. Chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of complex natural products, including limonoids and protolimonoids. Semipreparative HPLC, often coupled with mass spectrometry (LCMS), is commonly employed for the purification of protolimonoids and quassinoids. For instance, purification of protolimonoids like melianol (B1676181) has been achieved using semipreparative HPLC with specific column types (e.g., Phenomenex Luna C8(2) or Kinetex C18) and gradient elution systems (e.g., water/methanol or water/acetonitrile with modifiers like ammonium (B1175870) acetate (B1210297) or formic acid). HPLC is also used for the quantification of azadirachtin, another important limonoid from neem.

Beyond HPLC, other chromatographic methods are also utilized for the purification of compounds from Azadirachta indica extracts. Preparative Thin-Layer Chromatography (PTLC) has been successfully used for the purification of nimbolide, a limonoid from neem, yielding high purity. Column chromatography on silica (B1680970) gel is another common technique for separating fractions, often followed by further purification steps. For example, melianol, a protolimonoid, was purified through multiple rounds of flash chromatography and then column chromatography on silica. Sephadex LH-20 columns are also employed for further fractionation of extracts prior to more refined purification methods.

Table 2: Chromatographic Modalities for Limonoid/Protolimonoid Purification

| Chromatographic Modality | Application Example (Compound) | Key Features/Solvents | Source |

| Preparative HPLC | Protolimonoids (e.g., melianol, quassinoids), Limonoids | C18 columns, gradient elution (e.g., H2O/MeOH, H2O/ACN with modifiers) | |

| Preparative Thin-Layer Chromatography (PTLC) | Nimbolide | Ethyl acetate/hexane system | |

| Column Chromatography (Silica) | Melianol | Hexane/ethyl acetate, dichloromethane/acetone | |

| Sephadex LH-20 Column | Limonoid fractions | Used for further fractionation |

Methodological Optimization for Enhanced Purity and Yield of this compound

The isolation of this compound from Azadirachta indica fruits involved detailed chemical and spectral analyses, including two-dimensional nuclear magnetic resonance (2D NMR) studies, which were crucial for elucidating its structure. nih.gov While the initial report by Siddiqui et al. established this compound's existence and structure, specific, highly detailed methodologies for its isolation and purification, particularly concerning the precise steps and conditions, are not extensively elaborated in the readily available abstracts and snippets. nih.gov

General phytochemical isolation from Azadirachta indica often employs various chromatographic techniques. For instance, studies on other compounds from neem have utilized methods such as solvent extraction, column chromatography (e.g., silica gel column chromatography), preparative thin-layer chromatography (PTLC), and high-performance liquid chromatography (HPLC) for the separation and purification of complex mixtures of natural products. Given that this compound is a natural product from neem, it is highly probable that similar chromatographic approaches were instrumental in its initial isolation and purification from the crude fruit extract. However, the specific sequence of solvents, stationary phases, and other parameters directly applied to this compound's isolation for optimal purity and yield are not detailed in the provided research findings.

Detailed research findings and data tables specifically focused on the methodological optimization for enhancing the purity and yield of this compound are not extensively documented in the reviewed literature. While optimization studies exist for other neem constituents, such as azadirachtin and nimbolide, these findings are not directly transferable to this compound without specific experimental validation. Therefore, comprehensive data tables illustrating the impact of various parameters (e.g., solvent systems, extraction times, chromatographic conditions) on this compound's purity and yield cannot be generated based on the current information.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in defining the complex molecular architecture of Naheedin. A suite of one-dimensional and two-dimensional NMR experiments were employed to establish the carbon framework, proton environments, and stereochemical relationships within the molecule.

One-Dimensional NMR Analysis: Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constants

Detailed ¹H and ¹³C NMR data provide the foundational information for the structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Interactive Data Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Interactive Data Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm | DEPT |

| Data not available in search results |

Specific chemical shifts and coupling constants for this compound were not available in the public search results. Access to the full text of the original research article by Siddiqui et al. (1992) in the Journal of Natural Products is required for this data.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Spatial Proximity Elucidation

Two-dimensional NMR experiments were crucial in assembling the complete structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent proton systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of protons to their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining the relative stereochemistry and conformation of the molecule.

Detailed correlations from COSY, HSQC, HMBC, and NOESY experiments for this compound are contained within the original research publication and are not available in the conducted search results.

Stereochemical and Conformational Analysis via NMR Data Interpretation

The interpretation of coupling constants from ¹H NMR spectra, in conjunction with spatial correlations observed in NOESY spectra, allows for the determination of the relative stereochemistry of chiral centers and the preferred conformation of the molecule in solution. The spatial relationships between key protons, as revealed by NOE effects, are critical in assigning the three-dimensional arrangement of substituents on the stereogenic carbons of the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry techniques were employed to determine the molecular formula and to gain further structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula of this compound. By comparing the exact mass to calculated masses for potential elemental compositions, the precise number of carbon, hydrogen, and oxygen atoms can be established.

The exact mass and determined molecular formula for this compound from HRMS data were not available in the search results.

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Pattern Analysis (e.g., GC-EIMS)

Electron Ionization Mass Spectrometry (EIMS) provides characteristic fragmentation patterns that serve as a fingerprint for the molecule and offer valuable structural information. The molecule is ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected. Analysis of these fragments helps to confirm the presence of specific structural motifs within this compound.

Interactive Data Table 3: EIMS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available in search results |

Specific EIMS fragmentation data for this compound is not available in the public search results and would be detailed in the original research article.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and identification of individual components within a complex mixture, such as a plant extract. In the context of this compound, LC-MS/MS would be instrumental in its initial detection and subsequent targeted analysis from the crude extracts of Azadirachta indica fruits.

The process involves introducing a liquid sample into the instrument, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), specific parent ions are selected and fragmented to produce a unique pattern of daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the fragmentation in MS/MS would likely be initiated at the most labile bonds. Given its protolimonoid structure, characteristic losses would be expected to correspond to its functional groups, such as hydroxyl (-OH) groups, and fragmentation of the core triterpenoid (B12794562) skeleton. The precise fragmentation pattern would be crucial in distinguishing this compound from other structurally similar limonoids present in the neem extract.

Table 1: Postulated LC-MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Daughter Ions (m/z) | Postulated Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a hydroxyl group |

| [M+H]⁺ | [M+H - 2H₂O]⁺ | Loss of two hydroxyl groups |

Note: This table is based on the general fragmentation patterns observed for similar triterpenoids and protolimonoids, as specific experimental LC-MS/MS data for this compound is not widely available.

Vibrational Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal in identifying the various functional groups present in a molecule. These techniques measure the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds.

The FTIR spectrum of this compound would be expected to display a series of absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups. The presence of ester functionalities would likely be evidenced by a strong absorption band around 1735-1750 cm⁻¹. Absorptions corresponding to C-O stretching of ethers and esters would be observed in the 1000-1300 cm⁻¹ region. The C-H stretching of alkane functionalities would appear in the 2850-3000 cm⁻¹ range.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3600 | Hydroxyl (-OH) | O-H Stretch |

| 2850-3000 | Alkane (C-H) | C-H Stretch |

| 1735-1750 | Ester (C=O) | C=O Stretch |

Note: The data in this table is inferred from the known structure of this compound and typical IR absorption frequencies for the respective functional groups found in related natural products.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for detecting the presence of chromophores, which are the parts of a molecule responsible for its color, or more broadly, its absorption of light in the UV-Vis range. The absorption of light corresponds to the excitation of electrons to higher energy orbitals.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|

Note: This data is based on the known functional groups of this compound and the general principles of UV-Vis spectroscopy for organic molecules.

Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exceptionally valuable for determining the absolute configuration of stereocenters in a molecule.

By comparing the CD spectrum of this compound with those of structurally analogous tetranortriterpenoids with known absolute configurations, the stereochemistry of this compound's chiral centers can be determined. The sign and intensity of the Cotton effects in the CD spectrum, which are the characteristic peaks and troughs, provide detailed information about the spatial arrangement of the atoms in the molecule. This comparative analysis is a cornerstone in the stereochemical elucidation of novel natural products.

X-ray Crystallography (if Single Crystal Formation is Achieved)

The structural elucidation of this compound was primarily achieved through spectroscopic methods, most notably 2D NMR studies. nih.gov The scientific literature available does not indicate that single crystals of this compound were successfully formed or that X-ray crystallography was employed for its structural analysis. Therefore, no X-ray crystallographic data for this compound is available at this time.

Protolimonoid Structural Framework and Biogenetic Relationships

Detailed Analysis of Naheedin's Unique Carbon Skeleton and Ring System

While the initial announcement of this compound's discovery outlined its classification as a protolimonoid, the detailed specifics of its carbon skeleton and ring system are crucial for a deeper understanding. Protolimonoids typically retain the intact tetracyclic triterpenoid (B12794562) core, often based on a euphane or tirucallane (B1253836) skeleton. It is the specific arrangement and oxidation state of the side chain at C-17 that distinguishes them from the more modified limonoids.

Based on the foundational work, the structure of this compound is characterized by a unique assembly of rings and functional groups that set it apart. Spectroscopic data, including ¹H and ¹³C NMR, mass spectrometry, and 2D NMR techniques like COSY and HMBC, were instrumental in piecing together its molecular architecture.

Interactive Table: Key Structural Features of this compound

| Feature | Description |

| Core Skeleton | Protolimonoid framework derived from a tetracyclic triterpenoid precursor. |

| Ring System | Comprises the characteristic A, B, C, and D rings of the triterpenoid nucleus. |

| Side Chain | An intact side chain at the C-17 position, a defining feature of protolimonoids. |

| Functional Groups | Includes various oxygen-containing functionalities, the specifics of which contribute to its unique chemical properties. |

Comparative Structural Analysis with Closely Related Protolimonoids and Limonoids from Azadirachta indica

Azadirachta indica is a rich source of diverse tetranortriterpenoids. A comparative analysis of this compound with other prominent compounds isolated from neem, such as Mahmoodin (B116152), Gedunin, and Azadirachtin (B1665905), highlights the structural evolution from a protolimonoid to highly modified limonoids.

Mahmoodin: Also isolated from Azadirachta indica, Mahmoodin is a limonoid that has undergone further structural modifications compared to this compound. This includes the cleavage and rearrangement of the core triterpenoid skeleton, a hallmark of mature limonoids.

Gedunin: A well-known tetranortriterpenoid, Gedunin exhibits a more complex, rearranged heptacyclic structure. The modifications in Gedunin, including the formation of a furan (B31954) ring, are characteristic of the advanced stages of limonoid biosynthesis.

Azadirachtin: Perhaps the most famous of the neem limonoids, Azadirachtin possesses an extremely complex and highly oxygenated structure. It is a C-seco-limonoid, meaning one of the rings of the tetracyclic nucleus has been cleaved. This intricate molecular architecture is responsible for its potent insecticidal and antifeedant properties.

Interactive Table: Structural Comparison of Neem Limonoids

| Compound | Class | Key Structural Differences from this compound |

| This compound | Protolimonoid | Intact tetracyclic core and side chain. |

| Mahmoodin | Limonoid | Modified and rearranged core skeleton. |

| Gedunin | Tetranortriterpenoid | Heptacyclic structure with a furan ring. |

| Azadirachtin | C-seco-limonoid | Cleaved tetracyclic nucleus, highly oxygenated and complex. |

Proposed Biogenetic Derivation of this compound within the Meliaceae Family Metabolome

The biosynthesis of limonoids in the Meliaceae family is a fascinating example of nature's chemical ingenuity. The proposed biogenetic pathway begins with the acyclic triterpenoid precursor, squalene.

Cyclization: Squalene undergoes cyclization to form the tetracyclic triterpenoid, tirucallol (B1683181).

Oxidation and Rearrangement: A series of enzymatic oxidation and rearrangement reactions modify the tirucallol skeleton.

Formation of Protolimonoids: These initial modifications lead to the formation of protolimonoids like this compound, which retain the basic carbon framework but possess key oxidative functionalizations.

Further Modifications: Protolimonoids then serve as the substrates for further enzymatic transformations, including ring cleavage (in the case of seco-limonoids), lactone formation, and extensive oxidation, to generate the vast array of structurally diverse limonoids found in neem.

This compound, therefore, represents a crucial intermediate in this biosynthetic cascade, a molecular snapshot of the pathway leading to more complex and biologically potent molecules like Azadirachtin.

Structure-Activity Relationship (SAR) Implications based on Structural Features

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, insights can be drawn from the broader class of protolimonoids and limonoids. The biological activity of these compounds is intimately linked to their structural features.

The presence of specific functional groups, such as epoxides, hydroxyls, and ketones, on the triterpenoid backbone is often crucial for bioactivity. For instance, the α,β-unsaturated ketone moiety present in many limonoids is known to be a reactive site that can interact with biological macromolecules.

The relatively less complex structure of this compound compared to highly modified limonoids like Azadirachtin may result in a different spectrum of biological activities. It is plausible that the intact side chain and the specific oxygenation pattern of this compound could confer unique biological properties that are yet to be fully explored. Further research into the biological screening of this compound is necessary to establish a clear SAR and to understand its potential therapeutic or agrochemical applications. The structural features of this compound provide a compelling starting point for such investigations.

Investigation of Biological Activities and Underlying Academic Mechanisms

Antibacterial Activity Studies

Naheedin was identified and isolated alongside another limonoid, mahmoodin (B116152), from Azadirachta indica nih.govresearchgate.net. The original isolation study reported that mahmoodin demonstrated significant antibacterial activity against various Gram-positive and Gram-negative organisms nih.govresearchgate.net. However, the same study did not explicitly detail the in vitro antimicrobial spectrum or specific antibacterial activity for this compound itself nih.govresearchgate.net. General claims regarding this compound's antibacterial properties have been noted in some commercial databases, but without supporting experimental data from peer-reviewed academic sources. Consequently, comprehensive data on this compound's specific in vitro antimicrobial spectrum against Gram-positive and Gram-negative bacterial pathogens is not widely available in the accessible scientific literature.

Due to the limited specific research on this compound's antibacterial activity, detailed proposed cellular and molecular mechanisms of its action, such as interference with bacterial cell wall synthesis, membrane integrity, or metabolic pathways, have not been explicitly elucidated or widely reported in the accessible academic literature for this specific compound.

Specific studies investigating this compound's interactions with bacterial biofilm formation are not reported in the accessible scientific literature.

Enzymatic and Receptor Interaction Studies

The investigation of how this compound interacts with enzymes and cellular receptors provides critical insights into its potential therapeutic roles. While direct in vitro enzymatic studies specifically on isolated this compound are limited in the provided literature, its presence within Azadirachta indica extracts, which exhibit notable enzymatic inhibition, warrants discussion. Furthermore, computational studies have begun to elucidate this compound's predicted binding affinities to various protein targets.

Investigations into Potential Enzyme Inhibitory Activities

Azadirachta indica, the source plant of this compound, has demonstrated significant inhibitory activities against carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase researchgate.netresearchgate.net. These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition can help in managing postprandial blood glucose levels, making them targets for anti-diabetic strategies mdpi.comd-nb.infonih.gov.

Studies on Azadirachta indica have shown noteworthy inhibitory activity against α-glucosidase with an IC50 value of 0.07 mM and α-amylase with an IC50 value of 0.21 mM researchgate.net. For comparison, the standard anti-diabetic drug acarbose (B1664774) exhibited IC50 values of 0.09 mM for α-glucosidase and 0.25 mM for α-amylase in the same study researchgate.net. While this compound is listed among the phytochemical constituents contributing to the therapeutic actions of Azadirachta indica, the specific contribution of isolated this compound to these observed in vitro enzyme inhibitory activities is not explicitly detailed in the available snippets researchgate.netresearchgate.net. Other limonoids from Azadirachta indica, such as azadiradione (B1252901) and gedunin, have also been screened for human pancreatic α-amylase inhibition, showing IC50 values of 74.17 μM and 68.38 μM, respectively plos.org.

Ligand-Receptor Binding Affinity Predictions

Computational studies, particularly molecular docking, have been employed to predict the binding affinities of this compound to various biological targets. These in silico analyses offer valuable preliminary insights into potential ligand-receptor interactions.

One study investigated the potency of bioactive compounds from Azadirachta indica as inhibitors for the SARS-CoV-2 main protease (Mpro) through molecular docking simulations. This compound was identified among the secondary metabolites of Azadirachta indica with an estimated free energy of binding of -8.85 kcal/mol to the SARS-CoV-2 Mpro japsonline.comjapsonline.com. This suggests a potential interaction with this viral enzyme.

Another in silico analysis explored the potential of Azadirachta indica compounds as therapeutic inhibitors of Lysyl Oxidase (LOX) protein, a target relevant to canine mammary tumor proliferation. In this study, this compound demonstrated a docking score of -7.5 kcal/mol against the LOX protein researchgate.net.

Furthermore, molecular docking studies have also assessed this compound's interaction with LXRα, yielding a GOLD docking score of 21.32 afjbs.com. While the specific units for this score are not explicitly defined in the snippet, higher scores in GOLD docking typically indicate better binding compatibility afjbs.com.

The estimated free energy of binding values from molecular docking studies are presented in Table 1.

Table 1: Predicted Ligand-Receptor Binding Affinities of this compound

| Target Receptor | Estimated Free Energy of Binding (kcal/mol) | Source |

| SARS-CoV-2 Main Protease | -8.85 | japsonline.comjapsonline.com |

| Lysyl Oxidase (LOX) Protein | -7.5 | researchgate.net |

| LXRα | 21.32 (GOLD score) | afjbs.com |

These computational predictions highlight this compound's potential to interact with diverse biological targets, warranting further experimental validation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the electronic structure, reactivity, and spectroscopic properties of molecules. For Naheedin, these calculations could offer detailed insights into its frontier molecular orbitals (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), which are indicative of its electron-donating and accepting capabilities, respectively. Such analyses can pinpoint potential reactive sites within the this compound molecule, shedding light on its chemical behavior and stability. Furthermore, quantum chemical calculations can predict spectroscopic parameters, including NMR chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption maxima. For this compound, these theoretical predictions would serve to corroborate and enhance the interpretation of its experimentally determined 2D NMR spectra, contributing to a more robust understanding of its molecular conformation and electronic characteristics nih.gov.

Molecular Docking Analyses to Predict Ligand-Target Protein Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a protein target, as well as its binding affinity. This method is crucial in the initial stages of drug discovery for identifying potential lead compounds and understanding their interaction mechanisms.

Recent in silico studies have explored this compound's potential interactions with therapeutically relevant protein targets. Notably, this compound has been investigated for its binding capabilities to the SARS-CoV-2 main protease (Mpro), a key enzyme essential for viral replication. Molecular docking simulations revealed that this compound exhibits an estimated free energy of binding of -8.85 kcal/mol to the SARS-CoV-2 Mpro researchgate.net. This binding affinity suggests a favorable interaction, positioning this compound as a compound of interest for further investigation in antiviral research.

Beyond viral targets, this compound has also been docked against Lysyl Oxidase, an enzyme implicated in various biological processes, including tumor proliferation. In this context, this compound demonstrated a docking score of -12.6 kcal/mol against Lysyl Oxidase, indicating a strong predicted interaction researchgate.net.

The molecular docking results for this compound are summarized in the table below:

| Target Protein | Estimated Free Energy of Binding (kcal/mol) | Reference |

| SARS-CoV-2 Main Protease | -8.85 | researchgate.net |

| Lysyl Oxidase | -12.6 | researchgate.net |

These findings highlight this compound's potential to interact with diverse biological targets, underscoring the utility of molecular docking in identifying its putative pharmacological roles.

Molecular Dynamics Simulations to Elucidate Ligand-Protein Binding Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are advanced computational techniques that provide a dynamic view of molecular systems over time. Unlike static docking poses, MD simulations allow for the study of ligand-protein complex stability, conformational changes of both the ligand and the protein, and the influence of solvent molecules. For this compound, while specific detailed MD simulation data were not presented in the provided literature, such studies would be critical to validate the stability of the predicted binding modes obtained from molecular docking. MD simulations would enable researchers to assess the robustness of this compound's interaction with targets like SARS-CoV-2 Mpro or Lysyl Oxidase under physiological conditions, accounting for the flexibility of the protein and the dynamic nature of the binding site. These simulations could reveal key residues involved in stable interactions, identify conformational rearrangements upon binding, and quantify the binding free energy more accurately by sampling various states of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities. The goal of QSAR is to develop predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors. For this compound, if a dataset comprising this compound derivatives or structurally analogous compounds with experimentally determined biological activities (e.g., antibacterial, antiviral, or enzyme inhibitory activities) were available, QSAR models could be developed. These models would identify the specific structural features or physicochemical properties of this compound that are crucial for its observed bioactivity. Such insights are invaluable for guiding rational molecular design, enabling the prediction of the bioactivity of novel this compound analogs before their synthesis and experimental validation, thereby accelerating the discovery of compounds with enhanced therapeutic potential.

In Silico Prediction of Potential Chemical Transformations and Metabolic Fate (excluding human/animal metabolism)

In silico methods are increasingly employed to predict the potential chemical transformations and metabolic fate of compounds, extending beyond biological systems to environmental and synthetic contexts. For this compound, these computational tools can be utilized to anticipate how the compound might react under various chemical conditions, such as different pH levels, exposure to light, or in the presence of common environmental reagents. This includes predicting degradation pathways, identifying stable breakdown products, and understanding its persistence in different environments. By excluding human or animal metabolism, these predictions focus on intrinsic chemical reactivity and non-biological transformations. Such in silico analyses are vital for assessing the chemical stability of this compound, informing its handling and storage, and evaluating its environmental impact or potential for chemical modification in synthetic applications.

Biosynthetic Pathways and Precursor Analysis

Elucidation of the Protolimonoid Biosynthetic Route within Azadirachta indica

The biosynthesis of protolimonoids and other triterpenoids in Azadirachta indica begins with the cyclization of 2,3-oxidosqualene (B107256) nih.gov. This cyclization reaction, catalyzed by oxidosqualene cyclase, represents a primary point of diversification in triterpenoid (B12794562) biosynthesis nih.gov. A potential 30-carbon triterpene scaffold precursor identified in this pathway is tirucalla-7,24-dien-3β-ol nih.govnih.gov.

Limonoids, which include protolimonoids, are generally classified as tetranortriterpenes. Their prototypical 26-carbon scaffold is hypothesized to form from a 30-carbon triterpene scaffold through the loss of four carbons and associated furan (B31954) ring formation, though the precise mechanism for this transformation remains largely unknown nih.govnih.gov. Research has focused on elucidating the early steps in limonoid biosynthesis by mining genome and transcriptome sequence resources from limonoid-producing species, including A. indica nih.govnih.gov.

Identification of Key Enzymatic Steps and Metabolic Intermediates in the Naheedin Pathway

While the specific enzymatic steps leading directly to this compound are not fully characterized in the available literature, insights into the broader protolimonoid pathway provide a foundational understanding. Oxidosqualene cyclase enzymes have been identified that are capable of producing tirucalla-7,24-dien-3β-ol from 2,3-oxidosqualene nih.gov.

Further steps involve cytochrome P450 enzymes. For instance, coexpressed cytochrome P450 enzymes (e.g., MaCYP71CD2 and MaCYP71BQ5 from Melia azedarach, and CsCYP71CD1 and CsCYP71BQ4 from Citrus sinensis) have been identified that perform three oxidations of tirucalla-7,24-dien-3β-ol, leading to the spontaneous formation of a hemiacetal ring and the production of the protolimonoid melianol (B1676181) nih.gov. This suggests a conserved pathway for protolimonoid biosynthesis across Meliaceae and Rutaceae families nih.gov.

A general overview of the early steps in triterpenoid biosynthesis in Azadirachta indica is presented in the table below, highlighting the known precursors and enzymes involved in the initial formation of the triterpene scaffold.

| Precursor/Intermediate | Enzyme Class | Product | Notes |

| 2,3-Oxidosqualene | Oxidosqualene Cyclase | Tirucalla-7,24-dien-3β-ol | Initial cyclization step for triterpenoid biosynthesis nih.govnih.gov. |

| Tirucalla-7,24-dien-3β-ol | Cytochrome P450s | Melianol | Early protolimonoid formation through oxidation and hemiacetal ring formation nih.gov. |

It is important to note that while these early steps in protolimonoid biosynthesis have been identified, the subsequent enzymatic transformations and specific intermediates that lead to the unique structure of this compound are yet to be fully elucidated researchgate.netnih.gov. The biosynthesis of complex molecules like tetranortriterpenoids often involves numerous uncharacterized steps, including oxidation, cyclization, and epoxidation reactions nih.gov.

Genetic and Transcriptomic Studies Related to this compound Biosynthesis (if available)

Comprehensive genomic and transcriptomic resources for Azadirachta indica have been developed to understand the biosynthesis of its secondary metabolites, particularly triterpenoids researchgate.netfrontiersin.orgnih.gov. Transcriptomic studies, utilizing techniques like RNA sequencing (RNA-seq), have been employed to examine gene expression patterns in various tissues (e.g., leaves, flowers, seeds, fruits) and under different conditions frontiersin.orgnih.gov. These studies aim to identify differentially expressed genes and regulatory networks involved in terpenoid biosynthesis frontiersin.org.

While these omics studies have identified numerous candidate genes encoding enzymes involved in precursor synthesis, cyclization, and modification of terpenoid molecules, and have shed light on intricate regulatory networks frontiersin.orgnih.gov, specific genetic or transcriptomic studies directly linking to this compound biosynthesis are not explicitly detailed in the provided search results. The focus of much research has been on the more widely studied azadirachtin (B1665905), for which downstream genes responsible for its production are still largely unknown nih.gov. This suggests a similar knowledge gap for other complex limonoids like this compound.

Regulation of Biosynthesis and Environmental Influences on this compound Accumulation in Planta

The biosynthesis and accumulation of plant secondary metabolites, including triterpenoids, are influenced by a combination of genetic and environmental factors researchgate.netmdpi.comfrontiersin.org. Environmental stimuli such as light, temperature, soil water availability, soil fertility, and salinity can significantly affect the synthesis of these compounds mdpi.comfrontiersin.org. For instance, light quality and intensity, as well as temperature, are known to regulate the biosynthesis of various secondary metabolites mdpi.comnih.govacademicjournals.org.

The interplay of signaling molecules, including phytohormones, also regulates the biosynthesis of plant secondary metabolites researchgate.net. Plants evolve adaptive strategies through physiological changes in response to various stresses, leading to the synthesis and accumulation of these defensive compounds researchgate.net.

Chemical Modifications and Derivatization Strategies for Academic Exploration

Rational Design Principles for Semisynthetic Analogs of Naheedin

The rational design of semisynthetic analogs of this compound involves a deep understanding of its core protolimonoid structure and the identification of key functional groups amenable to modification. As a natural product, this compound possesses a polycyclic framework with various oxygen functionalities, including hydroxyl groups, esters, and potentially ethers or carbonyls, which serve as primary sites for chemical transformations lookchem.comnih.govscribd.com.

Rational design principles for academic exploration typically involve:

Identification of "Hot Spots": Analyzing the this compound scaffold to pinpoint regions or functional groups that are likely involved in its theoretical interactions with biological targets or that significantly influence its physicochemical properties (e.g., solubility, stability). For instance, triterpenoids and limonoids, a class to which this compound belongs, often exhibit diverse bioactivities linked to their complex oxygenated frameworks researchgate.netmeddocsonline.orgresearchgate.net.

Strategic Functional Group Interconversion: Planning modifications that introduce, remove, or alter specific functional groups to systematically vary electronic, steric, and hydrogen-bonding characteristics. This could involve esterification or etherification of hydroxyl groups, oxidation of alcohols to ketones, or reduction of carbonyls.

Scaffold Simplification or Expansion: Designing analogs that simplify the complex this compound scaffold to identify the minimal pharmacophore, or conversely, expanding the scaffold by adding new chemical moieties to explore novel interactions or improve properties.

Conformational Analysis: Considering the three-dimensional structure and flexibility of this compound. Rational design often incorporates computational modeling to predict how structural changes might alter the molecule's preferred conformations and, consequently, its ability to interact with binding sites.

Leveraging Known SAR from Related Compounds: Drawing insights from structure-activity relationship (SAR) studies of other limonoids or triterpenoids from Azadirachta indica, such as azadirone, where specific moieties (e.g., alpha,beta-unsaturated enone, C-7 acetyloxy/keto group, furan (B31954) moiety) have been implicated in bioactivity meddocsonline.orgmdpi.com. While specific SAR data for this compound itself for various activities may be limited in public domain, these broader insights guide the rational modification approach.

Theoretical Approaches to Modifying the this compound Scaffold for Investigating Structure-Bioactivity Relationships

Theoretical approaches play a crucial role in guiding the synthesis of this compound analogs and predicting their potential bioactivities, thereby reducing the need for extensive experimental screening. These computational methods provide insights into how structural changes might impact molecular interactions and properties.

Key theoretical approaches include:

Molecular Docking: This technique predicts the preferred orientation of a this compound analog when bound to a theoretical target protein, allowing researchers to visualize potential binding modes and estimate binding affinities. While specific docking scores for this compound against particular targets are mentioned in some studies (e.g., against Lysyl Oxidase researchgate.net), the general principle involves simulating interactions between the modified this compound and a hypothesized receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their observed biological activity researchcommons.orgfrontiersin.org. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for this compound and its proposed analogs, QSAR can predict the activity of new, unsynthesized compounds and identify the structural features critical for a particular bioactivity. This allows for focused synthetic efforts on compounds with the highest predicted activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how this compound and its analogs interact with a biological environment over time. These simulations can reveal the flexibility of the molecule, the stability of ligand-receptor complexes, and the influence of solvent effects, offering a more comprehensive understanding beyond static docking poses frontiersin.org.

Density Functional Theory (DFT) Calculations: DFT can be used to accurately determine electronic properties, bond energies, and reaction pathways for proposed chemical transformations on the this compound scaffold. This helps in predicting the feasibility and selectivity of synthetic routes.

Methodologies for Targeted Chemical Transformations and Functionalization

Targeted chemical transformations and functionalization methodologies are essential for systematically creating this compound analogs for academic research. Given this compound's complex protolimonoid structure, these methodologies must be precise and selective to avoid undesired side reactions.

Common methodologies applicable to the this compound scaffold include:

Esterification and Transesterification: Modifying existing hydroxyl groups by introducing different acyl moieties can alter polarity, solubility, and metabolic stability. Similarly, transesterification can be used to exchange existing ester groups acs.org.

Etherification: Formation of ethers from hydroxyl groups can provide more stable derivatives compared to esters and can influence lipophilicity.

Oxidation and Reduction Reactions: Selective oxidation of alcohol groups to aldehydes or ketones, or reduction of carbonyls to alcohols, can introduce or remove reactive sites and change the electronic landscape of the molecule.

Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine, bromine) can influence electronic properties, lipophilicity, and provide sites for further cross-coupling reactions.

Amidation: If primary or secondary amines are present or can be introduced, amidation reactions can create amide linkages, which are generally more stable than esters.

Click Chemistry: Bioorthogonal reactions like click chemistry (e.g., azide-alkyne cycloaddition) can be employed for modular functionalization, allowing for the facile attachment of diverse probes, tags, or other molecular fragments to specific sites on the this compound scaffold for biological studies.

Protection-Deprotection Strategies: Due to the presence of multiple reactive functional groups, selective protection and deprotection strategies are crucial to ensure that transformations occur only at the desired sites.

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysis

Chemoenzymatic synthesis approaches combine the power of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis (using enzymes) nih.gov. This hybrid approach is particularly valuable for modifying complex natural products like this compound, where stereochemical control and regioselectivity are often challenging to achieve with conventional chemical methods.

Advantages of utilizing biocatalysis in this compound derivatization include:

High Regio- and Stereoselectivity: Enzymes often exhibit exquisite selectivity for specific functional groups and stereocenters, allowing for transformations that are difficult or impossible to achieve chemically. For instance, a hydroxylase enzyme could selectively oxidize one specific hydroxyl group among many on the this compound scaffold.

Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (aqueous solvents, ambient temperature, neutral pH), reducing the need for harsh reagents and protecting groups, which can be beneficial for sensitive molecules like this compound nih.gov.

Reduced Environmental Impact: Chemoenzymatic routes often lead to greener processes with fewer byproducts and less waste nih.gov.

Introduction of Novel Functionalities: Enzymes can catalyze unique reactions (e.g., glycosylation, hydroxylation at unactivated carbons) that are challenging to perform chemically, thereby expanding the chemical diversity of this compound analogs. For example, specific esterases or lipases could be used for selective hydrolysis or transesterification of ester bonds in this compound, or oxidoreductases for highly selective redox reactions.

Synthesis of Chiral Precursors: Enzymes can be used to synthesize chiral building blocks that can then be incorporated into the this compound scaffold through chemical steps, or to resolve racemic mixtures of this compound derivatives.

The integration of these methodologies allows for a systematic and efficient exploration of this compound's chemical space, providing valuable insights into its structure-bioactivity relationships for academic research.

Future Research Directions and Unexplored Avenues

Application of Advanced Spectroscopic and Analytical Techniques for Ultra-Trace Level Characterization

The precise and sensitive characterization of Naheedin, especially at ultra-trace levels, is critical for understanding its distribution in biological matrices and its environmental fate. Advanced spectroscopic and analytical techniques are indispensable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR studies, has already been instrumental in the initial elucidation of this compound's structure chemijournal.comresearchgate.net. Future research can further refine structural details and conformational subtleties using high-field NMR and solid-state NMR techniques wikidata.org.

Beyond structural elucidation, techniques such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for quantifying this compound at very low concentrations in complex biological and environmental samples researchgate.net. These hyphenated techniques offer high sensitivity and selectivity, enabling the detection of this compound and its metabolites even in minute quantities. Furthermore, vibrational spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy can provide insights into this compound's functional groups and molecular interactions, while surface-enhanced Raman spectroscopy (SERS) offers the potential for single-molecule level detection and fingerprinting wikidata.org. Fluorescence spectroscopy, known for its high inherent sensitivity, could also be explored for trace detection if this compound or its derivatives exhibit fluorescent properties wikidata.org. The integration of ion mobility spectrometry with mass spectrometry (IMS-MS) can enhance separation capabilities, allowing for the differentiation of isomers and improved signal-to-noise ratios in complex mixtures researchgate.net.

Comprehensive Mechanistic Biochemistry of this compound's Interactions at the Subcellular and Molecular Levels

A profound understanding of this compound's biological activities necessitates comprehensive studies into its mechanistic biochemistry at subcellular and molecular levels. This involves identifying the specific molecular targets through which this compound exerts its effects, such as enzymes, receptors, or other biological macromolecules. Research should aim to elucidate the precise binding sites and the nature of interactions (e.g., inhibition, activation, agonism, antagonism).

Approaches for this research direction include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and activity-based protein profiling to isolate and identify proteins that directly interact with this compound.

Enzyme Kinetics and Receptor Binding Assays: Detailed kinetic studies to characterize the interaction of this compound with identified enzymes, including determination of inhibition constants (Ki) or activation constants. For receptors, binding assays can quantify affinity and selectivity.

Cellular Assays and Imaging: Utilizing advanced cell biology techniques, such as confocal microscopy and live-cell imaging, to observe the subcellular localization of this compound and its impact on cellular processes, organelle function, and signaling pathways.

Omics Technologies: Integrating transcriptomics, proteomics, and metabolomics to provide a systems-level view of cellular responses to this compound exposure, identifying affected genes, proteins, and metabolic pathways. This can reveal indirect effects and broader biological impacts.

Molecular Modeling and Dynamics Simulations: Computational methods, including molecular docking and molecular dynamics simulations, can predict and visualize the interactions between this compound and its potential targets, guiding experimental design and hypothesis generation. These in silico approaches can help in understanding the conformational changes induced by this compound binding and predicting its binding affinity.

Integration of Chemoinformatics and Machine Learning for Novel Protolimonoid Discovery and Optimization

Chemoinformatics and machine learning (ML) offer powerful tools to accelerate the discovery, characterization, and optimization of this compound and other novel protolimonoids. These computational approaches can analyze vast chemical and biological datasets, predict properties, and guide synthetic efforts.

Key research areas include:

Chemical Space Exploration: Using chemoinformatics tools to map the chemical space occupied by this compound and known protolimonoids, identifying unexplored regions that may harbor novel compounds with desirable properties. This involves analyzing molecular fingerprints and descriptors.

Virtual Screening and Activity Prediction: Developing and applying machine learning models to predict the biological activities of this compound analogs or new protolimonoids based on their chemical structures. This can involve training models on existing datasets of natural product bioactivities to identify potential therapeutic applications or ecological roles.

Quantitative Structure-Activity Relationship (QSAR) Studies: Building QSAR models to correlate the structural features of this compound and its derivatives with their biological activities, which can inform the rational design of more potent or selective analogs.

De Novo Design: Utilizing generative machine learning algorithms to design novel protolimonoid structures inspired by this compound's scaffold, with optimized properties for specific applications.

Data Curation and Dereplication: Employing chemoinformatics for efficient management and analysis of natural product databases, facilitating the identification of known compounds (dereplication) and ensuring the novelty of newly isolated protolimonoids. Machine learning can also be used to classify natural products, including limonoids and protolimonoids, based on spectroscopic data like 13C NMR.

Sustainable Production Methods for this compound and its Analogs: Exploration of Biotechnological Approaches (e.g., Plant Cell Cultures, Endophytic Microorganism Engineering)

The sustainable production of complex natural products like this compound is a significant challenge, often limited by the availability of natural resources and the slow growth rates of source plants. Biotechnological approaches offer promising alternatives for enhanced and environmentally friendly production.

Research should explore:

Plant Cell Cultures: Developing and optimizing plant cell suspension cultures of Azadirachta indica for the in vitro biosynthesis of this compound. This involves optimizing culture conditions (e.g., media composition, elicitors, light, temperature) to maximize this compound yield. Elicitors, such as jasmonic acid or fungal extracts, have been shown to significantly boost secondary metabolite levels in plant cell cultures. Bioreactor systems can be employed for large-scale production.

Endophytic Microorganism Engineering: Investigating endophytic microorganisms (bacteria and fungi) associated with Azadirachta indica that may naturally produce this compound or its precursors. These microbes can be harnessed as "microbial factories" to synthesize valuable natural compounds, either by directly producing this compound or by transforming plant-derived precursors into bioactive substances. Genetic engineering of these microorganisms can enhance their biosynthetic pathways for increased this compound production.

Synthetic Biology: Reconstituting and optimizing the biosynthetic pathway of this compound in heterologous host systems (e.g., Escherichia coli, yeast) using synthetic biology principles. This involves identifying and cloning the genes responsible for this compound biosynthesis from Azadirachta indica and expressing them in a more amenable microbial chassis, offering a highly controlled and scalable production platform.

Role of this compound in Plant Chemical Ecology, Allelopathy, and Inter-species Interactions

As a compound derived from Azadirachta indica, a plant renowned for its diverse phytochemicals and their roles in defense, this compound likely plays a significant role in the plant's chemical ecology. Research in this area can shed light on the evolutionary significance of this compound and its contribution to the plant's survival and interactions within its ecosystem.

Key research directions include:

Allelopathic Effects: Investigating whether this compound exhibits allelopathic properties, meaning it influences the growth, germination, or development of neighboring plants through chemical release into the environment. This could involve studying its effects on competing plant species or weeds.

Herbivore and Pathogen Defense: Assessing this compound's role in deterring herbivores or inhibiting plant pathogens. Many plant secondary metabolites, including limonoids, act as natural defense compounds against pests and diseases nih.govchemijournal.com. Understanding this compound's contribution to neem's resistance could inform natural pest management strategies.

Microbe-Plant Interactions: Exploring how this compound mediates interactions between Azadirachta indica and its associated microorganisms, including beneficial endophytes and rhizosphere microbes. This could involve studying its influence on microbial community structure and function in the plant's vicinity.

Signaling and Communication: Investigating if this compound acts as a signaling molecule in inter-species interactions, affecting the behavior or physiology of other organisms in the ecosystem, such as pollinators, beneficial insects, or soil organisms.

Environmental Release and Fate: Studying the mechanisms by which this compound is released from the plant into the environment (e.g., root exudates, leaf litter) and its persistence and transformation in soil and water.

By pursuing these research directions, a comprehensive understanding of this compound's chemical, biological, and ecological significance can be achieved, potentially leading to novel applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.